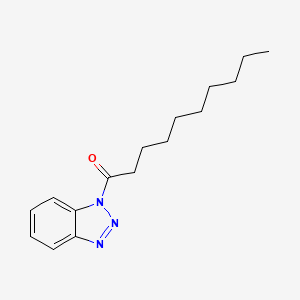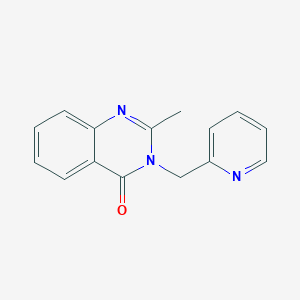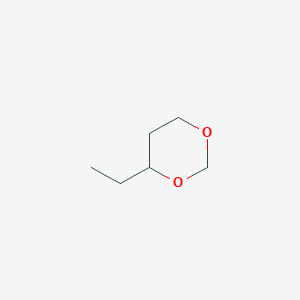
N-Acetylneuraminic Acid Methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylneuraminic Acid Methyl Ester-d3, also known as 5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester-d3, is a stable isotope-labeled compound. It is a derivative of N-Acetylneuraminic Acid Methyl Ester, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in analytical chemistry and research applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Methyl Ester-d3 typically involves the esterification of N-Acetylneuraminic Acid with methanol-d3 in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process involves:
- Dissolving N-Acetylneuraminic Acid in methanol-d3.
- Adding a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.
- Heating the reaction mixture under reflux for several hours.
- Purifying the product through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Continuous monitoring of reaction parameters to ensure consistency.
- Use of advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached.
Scientific Research Applications
N-Acetylneuraminic Acid Methyl Ester-d3 is widely used in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the synthesis of complex molecules and as a reference standard in quality control.
Mechanism of Action
N-Acetylneuraminic Acid Methyl Ester-d3 exerts its effects by interacting with specific molecular targets and pathways. The compound can mimic the behavior of natural N-Acetylneuraminic Acid, binding to receptors and enzymes involved in cellular processes. Its isotopic labeling allows researchers to trace its movement and interactions within biological systems, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid Methyl Ester: The non-deuterated form of the compound.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester: An acetylated derivative with multiple acetyl groups.
N-Acetylneuraminic Acid: The parent compound without the ester group.
Uniqueness
N-Acetylneuraminic Acid Methyl Ester-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in various research studies, making it a valuable tool in scientific investigations.
Properties
Molecular Formula |
C12H21NO9 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
methyl (4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1/i1D3 |
InChI Key |
BKZQMWNJESHHSA-CTBQELLDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)






![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)




